Benzylhydrochlorothiazide-d5 is a deuterated derivative of benzylhydrochlorothiazide, a thiazide diuretic used primarily in the treatment of hypertension and edema. This compound is characterized by the incorporation of five deuterium atoms, which enhance its stability and allow for more precise tracking in pharmacokinetic studies. The compound's structure includes a benzyl group attached to a hydrochlorothiazide moiety, which is known for its diuretic properties.
Benzylhydrochlorothiazide-d5 is synthesized from benzylhydrochlorothiazide through deuteration processes, typically involving the exchange of hydrogen atoms with deuterium in controlled conditions. Its synthesis can be found in various patents and scientific literature focusing on deuterated compounds for drug development and analytical chemistry.
Benzylhydrochlorothiazide-d5 can be classified as:
The synthesis of Benzylhydrochlorothiazide-d5 typically involves:
The synthesis may require specific conditions such as temperature control, inert atmosphere (to prevent oxidation), and purification steps including recrystallization or chromatography to isolate the desired deuterated product.
The molecular structure of Benzylhydrochlorothiazide-d5 can be represented as follows:
The structure features:
Benzylhydrochlorothiazide-d5 participates in several chemical reactions typical for thiazide derivatives, including:
These reactions are often carried out under controlled conditions to ensure selectivity and yield. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the product.
Benzylhydrochlorothiazide-d5 functions primarily as a diuretic by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron. This leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure.
The effectiveness of this compound can be quantified using pharmacodynamic studies that measure changes in blood pressure and electrolyte levels in subjects treated with Benzylhydrochlorothiazide-d5 compared to its non-deuterated counterpart.
Relevant data includes spectral data from techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy, which provide insights into functional groups and molecular interactions.
Benzylhydrochlorothiazide-d5 is primarily utilized in:
This compound represents a significant tool in both clinical research and pharmaceutical development, particularly within studies focusing on hypertension treatment strategies.
Benzylhydrochlorothiazide-d5 (C₁₄H₉D₅ClN₃O₄S₂; MW 392.89 g/mol) is a deuterated analog of the thiazide diuretic benzylhydrochlorothiazide, featuring five deuterium atoms strategically incorporated at the benzyl moiety ( [2] [8]). The molecular structure retains the core 1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide scaffold characteristic of thiazide diuretics, with a benzyl group attached to the N3 position of the heterocyclic ring. Isotopic substitution replaces all hydrogen atoms in the benzyl ring's ortho and meta positions with deuterium (²H), creating a distinct isotopologue without altering electronic properties or steric bulk [2].
Rationale for Deuterium Labeling:
Table 1: Molecular Properties of Benzylhydrochlorothiazide-d5
Property | Value |
---|---|
Molecular Formula | C₁₄H₉D₅ClN₃O₄S₂ |
CAS Registry Number | 1185024-05-8 |
Exact Mass | 392.89 g/mol |
Isotopic Enrichment | ≥98% (D5) |
Key Isotopic Positions | Benzyl ring (ortho/meta positions) |
Synthesis of Benzylhydrochlorothiazide-d5 employs deuterium-labeled precursors to ensure regioselective incorporation:
Route A: Catalytic H/D Exchange
Route B: Building Block Approach
Table 2: Comparison of Synthetic Methods
Method | Isotopic Purity | Yield | Key Limitation |
---|---|---|---|
Catalytic Exchange | 80–85% | 45% | Nonselective deuteration |
Building Block | >98% | 70% | Multistep purification required |
Nuclear Magnetic Resonance (¹³C-NMR):
Infrared Spectroscopy:
Mass Spectrometry:
Single-crystal X-ray diffraction reveals that Benzylhydrochlorothiazide-d5 crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters (a = 7.12 Å, b = 9.84 Å, c = 18.25 Å) identical to its protiated analog [6]. Key structural features:
Stability Studies:
Table 3: Stability Parameters of Benzylhydrochlorothiazide-d5
Parameter | Benzylhydrochlorothiazide-d5 | Protiated Analog |
---|---|---|
Melting Point | 273.5°C | 274.3°C |
Hygroscopicity (Δmass, 75% RH) | +0.18% | +0.21% |
Photodegradation t₁/₂ (ICH Q1B) | 48 h | 46 h |
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1